methyl (5S,6S)-5-(hydroxycarbamoyl)-6-(4-phenyl3,6-dihydro-2H-pyridine-1-carbonyl)-7-azaspiro[2.5]octane-7-carboxylate

Catalog No.
S530582
CAS No.
791826-72-7
M.F
C22H27N3O5
M. Wt
413.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (5S,6S)-5-(hydroxycarbamoyl)-6-(4-phenyl3,6...

CAS Number

791826-72-7

Product Name

methyl (5S,6S)-5-(hydroxycarbamoyl)-6-(4-phenyl3,6-dihydro-2H-pyridine-1-carbonyl)-7-azaspiro[2.5]octane-7-carboxylate

IUPAC Name

methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate

Molecular Formula

C22H27N3O5

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C22H27N3O5/c1-30-21(28)25-14-22(9-10-22)13-17(19(26)23-29)18(25)20(27)24-11-7-16(8-12-24)15-5-3-2-4-6-15/h2-7,17-18,29H,8-14H2,1H3,(H,23,26)/t17-,18-/m0/s1

InChI Key

CKZHFOKQZRZCPF-ROUUACIJSA-N

SMILES

COC(=O)N1CC2(CC2)CC(C1C(=O)N3CCC(=CC3)C4=CC=CC=C4)C(=O)NO

Solubility

Soluble in DMSO

Synonyms

INCB3619; INCB-3619; INCB 3619.

Canonical SMILES

COC(=O)N1CC2(CC2)CC(C1C(=O)N3CCC(=CC3)C4=CC=CC=C4)C(=O)NO

Isomeric SMILES

COC(=O)N1CC2(CC2)C[C@@H]([C@H]1C(=O)N3CCC(=CC3)C4=CC=CC=C4)C(=O)NO

Description

The exact mass of the compound methyl (5S,6S)-5-(hydroxycarbamoyl)-6-(4-phenyl3,6-dihydro-2H-pyridine-1-carbonyl)-7-azaspiro[2.5]octane-7-carboxylate is 413.1951 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.1

Exact Mass

413.1951

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q56UE7E40Y

Wikipedia

Incb-3619

Dates

Modify: 2023-07-15
1: Mustafi R, Dougherty U, Mustafi D, Ayaloglu-Butun F, Fletcher M, Adhikari S, Sadiq F, Meckel K, Haider HI, Khalil A, Pekow J, Konda V, Joseph L, Hart J, Fichera A, Li YC, Bissonnette M. ADAM17 is a Tumor Promoter and Therapeutic Target in Western Diet-associated Colon Cancer. Clin Cancer Res. 2017 Jan 15;23(2):549-561. doi: 10.1158/1078-0432.CCR-15-3140. PubMed PMID: 27489286; PubMed Central PMCID: PMC5241244.
2: Wiernik A, Foley B, Zhang B, Verneris MR, Warlick E, Gleason MK, Ross JA, Luo X, Weisdorf DJ, Walcheck B, Vallera DA, Miller JS. Targeting natural killer cells to acute myeloid leukemia in vitro with a CD16 x 33 bispecific killer cell engager and ADAM17 inhibition. Clin Cancer Res. 2013 Jul 15;19(14):3844-55. doi: 10.1158/1078-0432.CCR-13-0505. PubMed PMID: 23690482; PubMed Central PMCID: PMC3715574.
3: Floyd DH, Kefas B, Seleverstov O, Mykhaylyk O, Dominguez C, Comeau L, Plank C, Purow B. Alpha-secretase inhibition reduces human glioblastoma stem cell growth in vitro and in vivo by inhibiting Notch. Neuro Oncol. 2012 Oct;14(10):1215-26. PubMed PMID: 22962413; PubMed Central PMCID: PMC3452340.
4: Witters L, Scherle P, Friedman S, Fridman J, Caulder E, Newton R, Lipton A. Synergistic inhibition with a dual epidermal growth factor receptor/HER-2/neu tyrosine kinase inhibitor and a disintegrin and metalloprotease inhibitor. Cancer Res. 2008 Sep 1;68(17):7083-9. doi: 10.1158/0008-5472.CAN-08-0739. PubMed PMID: 18757423.
5: Fridman JS, Caulder E, Hansbury M, Liu X, Yang G, Wang Q, Lo Y, Zhou BB, Pan M, Thomas SM, Grandis JR, Zhuo J, Yao W, Newton RC, Friedman SM, Scherle PA, Vaddi K. Selective inhibition of ADAM metalloproteases as a novel approach for modulating ErbB pathways in cancer. Clin Cancer Res. 2007 Mar 15;13(6):1892-902. PubMed PMID: 17363546.
6: Yao W, Zhuo J, Burns DM, Xu M, Zhang C, Li YL, Qian DQ, He C, Weng L, Shi E, Lin Q, Agrios C, Burn TC, Caulder E, Covington MB, Fridman JS, Friedman S, Katiyar K, Hollis G, Li Y, Liu C, Liu X, Marando CA, Newton R, Pan M, Scherle P, Taylor N, Vaddi K, Wasserman ZR, Wynn R, Yeleswaram S, Jalluri R, Bower M, Zhou BB, Metcalf B. Discovery of a potent, selective, and orally active human epidermal growth factor receptor-2 sheddase inhibitor for the treatment of cancer. J Med Chem. 2007 Feb 22;50(4):603-6. PubMed PMID: 17256836.
7: Zhou BB, Peyton M, He B, Liu C, Girard L, Caudler E, Lo Y, Baribaud F, Mikami I, Reguart N, Yang G, Li Y, Yao W, Vaddi K, Gazdar AF, Friedman SM, Jablons DM, Newton RC, Fridman JS, Minna JD, Scherle PA. Targeting ADAM-mediated ligand cleavage to inhibit HER3 and EGFR pathways in non-small cell lung cancer. Cancer Cell. 2006 Jul;10(1):39-50. PubMed PMID: 16843264; PubMed Central PMCID: PMC4451119.

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